molecular formula C36H60N4O12 B13711171 Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine

Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine

Cat. No.: B13711171
M. Wt: 740.9 g/mol
InChI Key: VELHXSSIPPGMGN-UHFFFAOYSA-N
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Description

Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is a specialized cross-linking agent used in various chemical and biological applications. This compound is characterized by its ability to react with azide compounds through copper-catalyzed click chemistry to form triazole bonds . The structure of this compound includes three propargyl groups, polyethylene glycol (PEG) spacers, and an ethyloxyethyl group attached to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine typically involves the following steps:

    Formation of Propargyl-PEG2-NHCO-ethyloxyethyl Intermediate: This step involves the reaction of propargylamine with PEG2 and ethyloxyethyl isocyanate under controlled conditions.

    Tri-functionalization: The intermediate is then reacted with a tri-functional amine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .

Types of Reactions:

Common Reagents and Conditions:

    Copper Catalysts: Used in click chemistry reactions.

    Azide Compounds: React with the propargyl groups to form triazole bonds.

Major Products:

    Triazole Derivatives: Formed through click chemistry reactions.

    Substituted Propargyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine involves its ability to form triazole bonds through click chemistry. The propargyl groups react with azide compounds in the presence of copper catalysts, resulting in the formation of stable triazole linkages. This mechanism is widely used in bioconjugation and material science to create stable and functionalized products .

Comparison with Similar Compounds

Uniqueness: Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is unique due to its balanced hydrophilicity and reactivity, making it suitable for a wide range of applications in both aqueous and organic media. The presence of PEG spacers enhances its solubility and reduces non-specific interactions, which is advantageous in biological applications .

Properties

Molecular Formula

C36H60N4O12

Molecular Weight

740.9 g/mol

IUPAC Name

3-[2-[bis[2-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]ethyl]amino]ethoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide

InChI

InChI=1S/C36H60N4O12/c1-4-16-44-28-31-50-22-10-37-34(41)7-19-47-25-13-40(14-26-48-20-8-35(42)38-11-23-51-32-29-45-17-5-2)15-27-49-21-9-36(43)39-12-24-52-33-30-46-18-6-3/h1-3H,7-33H2,(H,37,41)(H,38,42)(H,39,43)

InChI Key

VELHXSSIPPGMGN-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC(=O)CCOCCN(CCOCCC(=O)NCCOCCOCC#C)CCOCCC(=O)NCCOCCOCC#C

Origin of Product

United States

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